molecular formula C24H24FNO3S B11118377 Ethyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate

Ethyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B11118377
M. Wt: 425.5 g/mol
InChI Key: CEPVYYYETFLMFY-UHFFFAOYSA-N
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Description

ETHYL 2-(4-TERT-BUTYLBENZAMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with various functional groups, including a tert-butylbenzamido group, a fluorophenyl group, and an ethyl ester group

Preparation Methods

The synthesis of ETHYL 2-(4-TERT-BUTYLBENZAMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The tert-butylbenzamido group and the fluorophenyl group are introduced through substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

ETHYL 2-(4-TERT-BUTYLBENZAMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-(4-TERT-BUTYLBENZAMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(4-TERT-BUTYLBENZAMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that depend on its chemical structure and the nature of the target. For example, it may inhibit enzyme activity or modulate receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

ETHYL 2-(4-TERT-BUTYLBENZAMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:

    ETHYL 2-(4-METHYLBENZAMIDO)-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE: Similar structure but with different substituents, leading to different chemical and biological properties.

    ETHYL 2-(4-ISOPROPYLBENZAMIDO)-4-(4-BROMOPHENYL)THIOPHENE-3-CARBOXYLATE: Another similar compound with variations in the substituents.

Properties

Molecular Formula

C24H24FNO3S

Molecular Weight

425.5 g/mol

IUPAC Name

ethyl 2-[(4-tert-butylbenzoyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C24H24FNO3S/c1-5-29-23(28)20-19(15-8-12-18(25)13-9-15)14-30-22(20)26-21(27)16-6-10-17(11-7-16)24(2,3)4/h6-14H,5H2,1-4H3,(H,26,27)

InChI Key

CEPVYYYETFLMFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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